molecular formula C8H7IN2O B13701918 6-Iodo-3,4-dihydroquinazolin-2(1H)-one

6-Iodo-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13701918
M. Wt: 274.06 g/mol
InChI Key: AOIHLYWABCYEML-UHFFFAOYSA-N
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Description

6-Iodo-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of an iodine atom at the 6th position of the quinazolinone ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3,4-dihydroquinazolin-2(1H)-one typically involves the iodination of a quinazolinone precursor. One common method is the electrophilic aromatic substitution reaction, where an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) is used in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods would depend on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the 6th position.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Iodo-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the iodine atom can enhance the compound’s ability to interact with these targets through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3,4-dihydroquinazolin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.

    6-Bromo-3,4-dihydroquinazolin-2(1H)-one: Similar structure with a bromine atom instead of iodine.

    6-Fluoro-3,4-dihydroquinazolin-2(1H)-one: Similar structure with a fluorine atom instead of iodine.

Uniqueness

The uniqueness of 6-Iodo-3,4-dihydroquinazolin-2(1H)-one lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated counterparts. The larger size and higher polarizability of iodine can lead to stronger interactions with biological targets and different pharmacokinetic properties.

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

6-iodo-3,4-dihydro-1H-quinazolin-2-one

InChI

InChI=1S/C8H7IN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12)

InChI Key

AOIHLYWABCYEML-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)I)NC(=O)N1

Origin of Product

United States

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